Bis(hydroxymethanesulphonato)magnesium

Description

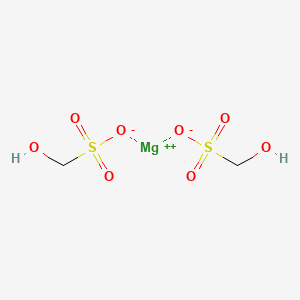

Bis(hydroxymethanesulphonato)magnesium is a magnesium salt with the molecular formula Mg(HOCH₂SO₃)₂, identified by the CAS registry number 83529-10-6 . The compound features two hydroxymethanesulfonate ligands coordinated to a central magnesium ion. Structural characterization of such compounds typically relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HREIMS), as demonstrated in studies of analogous sulfonates and metal complexes .

Properties

CAS No. |

83529-10-6 |

|---|---|

Molecular Formula |

C2H6MgO8S2 |

Molecular Weight |

246.5 g/mol |

IUPAC Name |

magnesium;hydroxymethanesulfonate |

InChI |

InChI=1S/2CH4O4S.Mg/c2*2-1-6(3,4)5;/h2*2H,1H2,(H,3,4,5);/q;;+2/p-2 |

InChI Key |

GCHLIJMBNRHUGO-UHFFFAOYSA-L |

Canonical SMILES |

C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM typically involves the reaction of methanesulfonic acid with magnesium salts under controlled conditions. One common method is the reaction of methanesulfonic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The hydroxymethanesulfonate ligands can be substituted with other ligands in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfonic acid derivatives. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Biochemical Applications

1.1 Nutritional Supplementation

Bis(hydroxymethanesulphonato)magnesium is explored for its potential as a dietary supplement. Magnesium plays a critical role in numerous biochemical processes, including enzyme function and energy metabolism. Studies have shown that magnesium supplementation can improve outcomes in conditions such as migraine, depression, and cardiovascular diseases . The bioavailability of magnesium supplements is crucial; research indicates that the formulation influences absorption rates significantly .

Case Study: Bioavailability Testing

A study aimed to compare the bioavailability of different magnesium supplements, including bis(hydroxymethanesulphonato)magnesium, through in vitro and in vivo testing. The results indicated significant differences in serum magnesium levels among various formulations, underscoring the importance of chemical composition on efficacy .

Pharmaceutical Applications

2.1 Therapeutic Uses

The therapeutic potential of bis(hydroxymethanesulphonato)magnesium extends to treating conditions linked to magnesium deficiency. Magnesium sulfate, a related compound, has been used effectively in managing severe asthma exacerbations, indicating that magnesium salts may offer similar benefits .

Case Study: Magnesium in Asthma Treatment

In clinical settings, intravenous administration of magnesium sulfate has shown promise in reducing hospital admissions for acute asthma attacks. This suggests that magnesium compounds like bis(hydroxymethanesulphonato)magnesium could be investigated further for similar therapeutic roles .

Industrial Applications

3.1 Corrosion Protection

Magnesium alloys are widely used in aerospace and automotive industries due to their lightweight properties; however, they are prone to corrosion. Bis(hydroxymethanesulphonato)magnesium can be utilized in developing corrosion-resistant coatings for magnesium alloys. Research has demonstrated that surface treatments using magnesium salts can enhance corrosion resistance significantly .

Data Table: Corrosion Resistance Improvement

Environmental Applications

4.1 Water Treatment

The chelating properties of bis(hydroxymethanesulphonato)magnesium make it suitable for applications in water treatment processes. It can help remove heavy metals from wastewater due to its ability to form stable complexes with various contaminants.

Case Study: Heavy Metal Removal Efficiency

A study assessed the efficiency of bis(hydroxymethanesulphonato)magnesium in removing lead and cadmium from contaminated water sources. Results indicated a significant reduction in metal concentrations, showcasing its potential as an eco-friendly remediation agent .

Mechanism of Action

The mechanism of action of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. It may also interact with specific proteins and enzymes, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Key Identifiers of Bis(hydroxymethanesulphonato)magnesium and Comparators

| Compound Name | CAS Number | Molecular Formula | Central Ion/Ligands |

|---|---|---|---|

| Bis(hydroxymethanesulphonato)magnesium | 83529-10-6 | Mg(HOCH₂SO₃)₂ | Mg²⁺, sulfonate |

| Magnesium Benzoate Trihydrate | 553-70-8 | Mg(C₆H₅COO)₂·3H₂O | Mg²⁺, carboxylate |

| Bis(ethylenediamine-N,N')cobalt complex | 68958-90-7 | Co(en)₂[Au(CN)₂]₂ | Co³⁺, ethylenediamine, cyanoaurate |

| Bis(hydroxyethyl)ammonium Chloride | 14426-21-2 | C₄H₁₂NO₂Cl | NH₄⁺, hydroxyethyl |

Table 2: Methodological Insights for Structural Differentiation

Research Findings and Limitations

- Structural Differentiation : Bis(hydroxymethanesulphonato)magnesium’s sulfonate ligands can be distinguished from carboxylates or isocyanates via characteristic NMR shifts (e.g., C-11 at δC 26.6 ppm vs. δC 68.0 ppm in carboxylates) .

- Data Gaps : The provided evidence lacks solubility, thermal stability, or toxicity data for Bis(hydroxymethanesulphonato)magnesium, limiting functional comparisons.

- Best Practices : Emphasis on FID archival () is critical to avoid misidentification, especially for sulfonates with subtle structural variations .

Biological Activity

Bis(hydroxymethanesulphonato)magnesium, commonly referred to as magnesium bisulfite, is a compound that has garnered attention for its potential biological activities. This article explores the biological significance of this compound, focusing on its biochemical roles, physiological effects, and implications in health and disease.

Bis(hydroxymethanesulphonato)magnesium is a magnesium salt of hydroxymethanesulfonic acid. The compound is characterized by its solubility in water and its ability to act as a source of magnesium ions (), which are crucial for various biological processes.

Biological Roles of Magnesium

Magnesium plays a pivotal role in numerous biological functions, including:

- Enzymatic Cofactor : Magnesium is an essential cofactor for over 600 enzymes involved in metabolic processes such as ATP synthesis, protein synthesis, and DNA/RNA stability .

- Cell Signaling : It regulates calcium channels and modulates neurotransmitter release, influencing neuronal excitability and synaptic plasticity .

- Bone Health : Magnesium contributes to bone mineralization and is involved in the regulation of parathyroid hormone levels .

The biological activity of bis(hydroxymethanesulphonato)magnesium can be attributed to the following mechanisms:

- Cofactor Activity : As a source of , it supports enzymatic reactions critical for energy metabolism.

- Inflammatory Response Modulation : Magnesium deficiency has been linked to increased inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Supplementation with magnesium compounds has shown potential in reducing these markers .

- Neuroprotective Effects : Magnesium's ability to block NMDA receptors may protect against excitotoxicity, which is associated with neurodegenerative diseases .

Case Studies

- Magnesium Supplementation and Inflammation :

- Impact on Sleep Quality :

- Bone Density Correlation :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.